Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13708517
InChI: InChI=1S/C14H23BN2O4/c1-12(2,11(18)19-7)17-9-10(8-16-17)15-20-13(3,4)14(5,6)21-15/h8-9H,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)OC
Molecular Formula: C14H23BN2O4
Molecular Weight: 294.16 g/mol

Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC13708517

Molecular Formula: C14H23BN2O4

Molecular Weight: 294.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate -

Specification

Molecular Formula C14H23BN2O4
Molecular Weight 294.16 g/mol
IUPAC Name methyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate
Standard InChI InChI=1S/C14H23BN2O4/c1-12(2,11(18)19-7)17-9-10(8-16-17)15-20-13(3,4)14(5,6)21-15/h8-9H,1-7H3
Standard InChI Key YRXGPNAUFJPKRO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)OC

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, methyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate, reflects its intricate architecture. The core structure consists of:

  • A pyrazole ring substituted at the 4-position with a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

  • A geminal dimethyl group at the 2-position of the pyrazole, linked to a methyl propanoate ester.

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters inferred from structural analogs and computational models:

PropertyValue
Molecular Weight294.16 g/mol
Boiling Point≈395 °C (estimated via analogy)
LogP (Partition Coefficient)2.1 ± 0.3 (predicted)
SolubilitySoluble in THF, DCM; sparingly in H₂O

The boronic ester moiety enhances stability under anhydrous conditions, while the ester group contributes to moderate polarity .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis likely follows a multi-step protocol analogous to related boronic esters:

  • Pyrazole Functionalization: Halogenation at the 4-position of 1H-pyrazole using N-bromosuccinimide (NBS) or iodine.

  • Suzuki-Miyaura Coupling: Reaction of the halogenated pyrazole with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronic ester .

  • Esterification: Introduction of the methyl propanoate group via nucleophilic substitution or Mitsunobu reaction.

A hypothetical reaction scheme is illustrated below:

Halogenated Pyrazole+B2Pin2Pd catalystBoronic Ester IntermediateMethyl PropanoateTarget Compound\text{Halogenated Pyrazole} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd catalyst}} \text{Boronic Ester Intermediate} \xrightarrow{\text{Methyl Propanoate}} \text{Target Compound}

This pathway aligns with methods used for structurally similar nitrile and alcohol derivatives .

Optimization Challenges

Key challenges include:

  • Steric Hindrance: The geminal dimethyl group may slow reaction kinetics during esterification.

  • Boron Protection: The pinacol ester requires anhydrous conditions to prevent hydrolysis to the boronic acid.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, the compound serves as a nucleophilic partner in palladium-catalyzed couplings with aryl halides. For example, reaction with 4-bromotoluene would yield biaryl derivatives:

Target Compound+Ar-XPd catalystAr-Pyrazole-Propanoate+Byproducts\text{Target Compound} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Pyrazole-Propanoate} + \text{Byproducts}

Such reactions are pivotal in constructing complex molecules for pharmaceuticals and materials science .

Pharmaceutical Intermediate

The pyrazole ring is a common pharmacophore in drug discovery. While no direct bioactivity data exist for this compound, analogs like 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile (CAS 2095779-29-4) have been explored as kinase inhibitors . The ester group in this compound could enhance bioavailability compared to nitrile derivatives.

Future Research Directions

  • Synthetic Methodology: Developing one-pot strategies to streamline the synthesis.

  • Catalytic Applications: Exploring asymmetric catalysis using chiral pyrazole-boronate complexes.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in collaboration with pharmacological studies.

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